molecular formula C6H16Cl2N2 B8189644 cis-3-Methyl-piperidin-4-ylamine dihydrochloride

cis-3-Methyl-piperidin-4-ylamine dihydrochloride

Cat. No.: B8189644
M. Wt: 187.11 g/mol
InChI Key: NCPAGVOFPRNSJH-KXSOTYCDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cis-3-Methyl-piperidin-4-ylamine dihydrochloride: is a chemical compound with the molecular formula C6H15ClN2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Methyl-piperidin-4-ylamine dihydrochloride typically involves the starting material 3-methylpiperidine. The process includes several steps such as amination and subsequent purification to obtain the dihydrochloride salt. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and stringent quality control measures are essential to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry: cis-3-Methyl-piperidin-4-ylamine dihydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for more complex molecules in medicinal chemistry .

Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It helps in understanding the structure-activity relationships of these compounds .

Medicine: Its unique structure allows for the exploration of new therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its role as an intermediate makes it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of cis-3-Methyl-piperidin-4-ylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include neurotransmitter regulation, enzyme inhibition, or receptor activation .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific cis-configuration and the presence of both methyl and amine groups on the piperidine ring. This configuration imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

(3S,4R)-3-methylpiperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c1-5-4-8-3-2-6(5)7;;/h5-6,8H,2-4,7H2,1H3;2*1H/t5-,6+;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPAGVOFPRNSJH-KXSOTYCDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCC1N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNCC[C@H]1N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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